Boc-Oxyma

Vue d'ensemble

Description

Boc-Oxyma is a compound used in peptide synthesis .

Synthesis Analysis

This compound is involved in the peptide-bond formation, which is a key process in the synthesis of peptide oligomers . Carbodiimides, which combine strong acylation potency and smooth reaction conditions, are commonly used in the presence of additives like this compound .This side reaction is likely favored by the peculiar structure of this compound .

Applications De Recherche Scientifique

Synthèse peptidique

Boc-Oxyma est largement utilisé dans la synthèse peptidique. Il agit comme un suppresseur de racémisation et est préféré aux réactifs traditionnels comme le HOBt en raison de sa nature non explosive . Il est particulièrement utile dans la synthèse peptidique en phase solide (SPPS) où il améliore l'efficacité du couplage et la pureté des peptides.

Formation de liaison amide

Dans la formation de liaisons amides, this compound s'est révélé surpasser les réactifs benzotriazoliques en termes de rendements et de racémisation inférieure . Cela en fait un excellent choix pour la synthèse de peptides et de protéines complexes avec une haute fidélité.

Chimie peptidique en solution

This compound et ses dérivés sont également précieux dans la chimie peptidique en solution. Ils sont utilisés pour améliorer la solubilité des peptides dans divers solvants, ce qui est crucial pour la synthèse de longues chaînes peptidiques ou complexes .

Synthèse de peptides complexes

This compound a été utilisé avec succès dans la synthèse de séquences exigeantes, telles que le pentapeptide Aib-enképhaline. Son efficacité pour maintenir l'intégrité des acides aminés sensibles pendant le couplage le rend précieux pour la synthèse de peptides biologiquement actifs .

Safety and Hazards

Orientations Futures

The suppression of side reactions is one of the most important objectives in peptide synthesis, where highly reactive compounds like Boc-Oxyma are involved . Future research may focus on the investigation of the mechanism of this rearrangement and the optimization of the coupling reaction conditions to control it . These results can be taken into account for the design of novel efficient oxime-based coupling reagents .

Mécanisme D'action

Target of Action

The primary targets of Boc-Oxyma are carboxylic acids and amines involved in peptide synthesis . It acts as an efficient coupling reagent for racemization-free esterification, thioesterification, and amidation reactions .

Mode of Action

This compound interacts with its targets by activating the carboxylic group of an amino acid into an electrophilic center . This activation generates a racemizable intermediate during peptide bond formation . This compound is known for its excellent ability to suppress racemization .

Biochemical Pathways

This compound affects the biochemical pathways involved in peptide synthesis. It is used in the Lossen rearrangement to synthesize urea, amino acid esters, and thioamino acid esters . It is also used in the synthesis of amides, peptides, esters, thioesters, and hydroxamic acids .

Pharmacokinetics

It is known that this compound is an environmentally friendly reagent . It only generates Oxyma as a solid byproduct, which can be easily recycled and reused for the synthesis of the same reagent .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to suppress racemization and enhance coupling efficiency during amide bond formation . This leads to the production of racemization-free peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of strong acids and other activators of the oxime hydroxyl group can trigger side reactions, such as the Beckmann rearrangement . The mechanism of this rearrangement and the optimization of the coupling reaction conditions to control it have been investigated .

Propriétés

IUPAC Name |

ethyl (2E)-2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIPXWMOYWXFBG-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/OC(=O)OC(C)(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

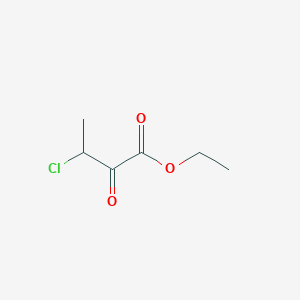

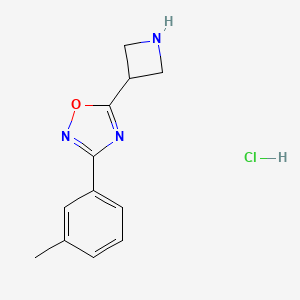

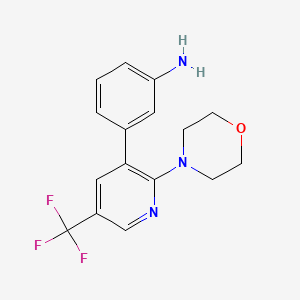

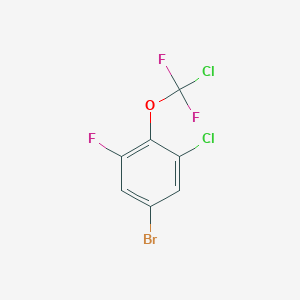

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

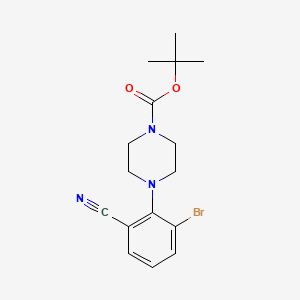

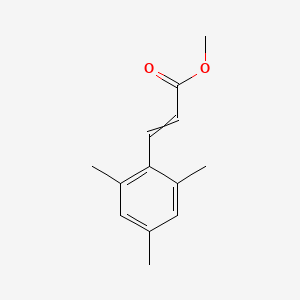

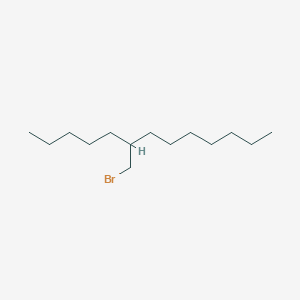

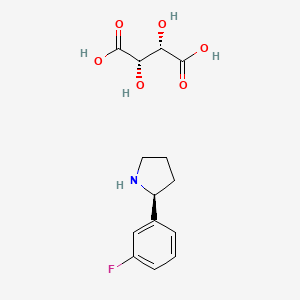

Feasible Synthetic Routes

Q & A

Q1: What is Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) and what makes it useful in organic synthesis?

A1: Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, commonly known as this compound, is a coupling reagent used for forming amide bonds. It's particularly useful for synthesizing peptides, esters, thioesters, ureas, carbamates, and thiocarbamates. [, ] Its popularity stems from its ability to facilitate these reactions with minimal racemization of chiral centers, a critical concern when working with optically active molecules like amino acids. [, ] Additionally, this compound offers environmental benefits compared to some other coupling reagents. Its synthesis is relatively straightforward, and the primary byproduct, Oxyma, can be easily recovered and reused to make more this compound, reducing waste. []

Q2: How does this compound achieve racemization-free coupling reactions?

A2: While the exact mechanism is still under investigation, researchers believe that this compound operates similarly to the well-known coupling agent COMU (1-[1-cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]uronium hexafluorophosphate). [] This suggests it likely proceeds through a reactive intermediate that minimizes the opportunity for racemization at the chiral center of the activated amino acid. [, ]

Q3: What specific applications have been demonstrated for this compound in peptide synthesis?

A3: this compound has proven effective for both solid-phase and solution-phase peptide synthesis. [] Its efficiency in minimizing racemization is particularly beneficial in these applications, as it allows for the construction of peptides with defined stereochemistry, which is crucial for their biological activity.

Q4: Beyond peptide synthesis, what other types of compounds can be synthesized using this compound?

A4: this compound has shown versatility in facilitating the formation of a variety of bonds. Researchers have successfully used it to synthesize esters and thioesters from carboxylic acids. [] Additionally, it has proven effective for creating ureas, carbamates, and thiocarbamates through a Lossen rearrangement reaction starting from hydroxamic acids. []

Q5: Are there any comparative studies available on this compound's performance against other commonly used coupling reagents?

A5: While the provided research papers highlight this compound's effectiveness and advantages, direct comparative studies against a range of other coupling reagents were not discussed. Further research exploring its performance characteristics (yield, racemization suppression, reaction time, etc.) compared to alternatives under various reaction conditions would be valuable. This would provide a more comprehensive understanding of its strengths and potential limitations.

- Subhas Chandra Mandal, Kaushik Chakraborti, Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (this compound) as Coupling Reagent for Racemization-Free Esterification, Thioesterification, Amidation and Peptide Synthesis,

- Kaushik Chakraborti, Ethyl 2‐(tert‐Butoxycarbonyloxyimino)‐2‐cyanoacetate (Boc‐Oxyma): An Efficient Reagent for the Racemization Free Synthesis of Ureas, Carbamates and Thiocarbamates via Lossen Rearrangement,

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

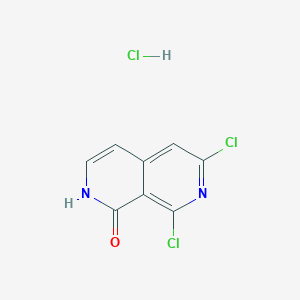

![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)

![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)